
2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Wirkmechanismus
The mechanism of action of 2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide is still being studied. However, it has been suggested that this compound works by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has also been suggested that this compound works by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has minimal toxicity and does not have any significant effects on normal cells. However, this compound has been shown to have significant effects on cancer cells and can inhibit their growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide in lab experiments is its ability to selectively target cancer cells and inhibit their growth. Additionally, this compound has minimal toxicity and does not have any significant effects on normal cells. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer.
Zukünftige Richtungen
There are several potential future directions for the study of 2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide. One potential direction is to study the efficacy of this compound in vivo and understand its potential applications in the treatment of cancer and other diseases. Additionally, further research can be conducted to understand the mechanism of action of this compound and identify other potential targets for its use. Finally, efforts can be made to improve the solubility of this compound in water, which can make it easier to administer in lab experiments.
Conclusion:
2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide is a chemical compound that has significant potential in various fields of scientific research. This compound has been studied extensively for its potential applications in the treatment of cancer, neurodegenerative diseases, and bacterial infections. While the mechanism of action of this compound is still being studied, it has been shown to selectively target cancer cells and inhibit their growth and proliferation. With further research, this compound has the potential to be a valuable tool in the fight against cancer and other diseases.
Synthesemethoden
The synthesis of 2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide involves a multi-step process that starts with the reaction of o-toluidine and 2-bromoacetophenone in the presence of a base. This reaction results in the formation of 2-bromo-N-(o-tolyl)acetamide. The second step involves the reaction of 2-bromo-N-(o-tolyl)acetamide with 2-hydroxy-6-methylquinoline in the presence of a base to form 2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been studied extensively for its potential applications in various fields of scientific research. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro. Additionally, this compound has also been studied for its potential applications in the treatment of neurodegenerative diseases and bacterial infections.
Eigenschaften
IUPAC Name |
2-bromo-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2O2/c1-16-11-12-22-18(13-16)14-19(24(29)27-22)15-28(23-10-6-3-7-17(23)2)25(30)20-8-4-5-9-21(20)26/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWSHKRSRYCOOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3C)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-methylpiperidine-1-carbonyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7712050.png)




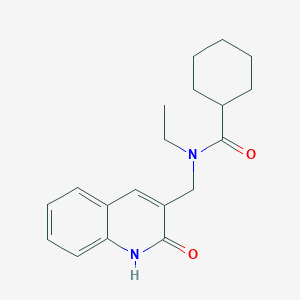
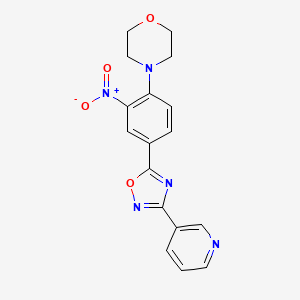
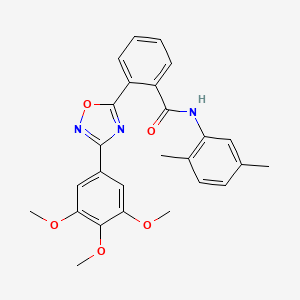
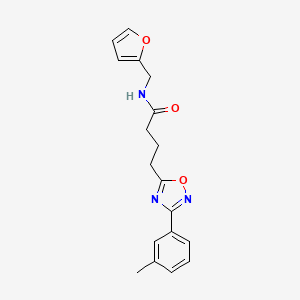


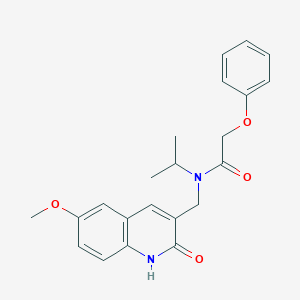
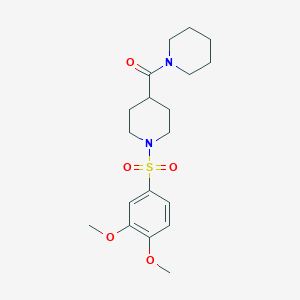
![N-(2H-1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7712139.png)